Nitrogen Inversion Kinetics: Slower Racemization Relative to N-Benzyl-O,N-dimethylhydroxylamine
Low-temperature 1H NMR studies in acetone-d6 reveal that N-benzyl-N-methylhydroxylamine undergoes degenerate racemization more slowly than the comparator N-benzyl-O,N-dimethylhydroxylamine [1]. This slower inversion indicates that rotation about the N-O bond outpaces nitrogen inversion in these systems, a finding with implications for applications requiring configurational stability at nitrogen centers .
| Evidence Dimension | Relative rate of degenerate racemization (nitrogen inversion barrier) |
|---|---|
| Target Compound Data | Slower racemization rate |
| Comparator Or Baseline | N-Benzyl-O,N-dimethylhydroxylamine (faster racemization rate) |
| Quantified Difference | Qualitative relative comparison (target slower than comparator) |
| Conditions | Acetone-d6, low-temperature 1H NMR spectroscopy at 100 MHz |
Why This Matters
The slower nitrogen inversion rate of N-benzyl-N-methylhydroxylamine provides greater configurational stability in stereochemical applications compared to the O,N-dimethyl analog.
- [1] Magnetic nonequivalence in the low-temperature nuclear magnetic resonance spectra of N-benzyl-N-methylhydroxylamine and N-benzyl-N-methylchloramine. Journal of the American Chemical Society, 1971. View Source
